4-(tert-Butyl)benzofuran-5-ol
Description
Overview of the Benzofuran (B130515) Heterocyclic System
Benzofuran is a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a furan (B31954) ring. numberanalytics.comwikipedia.org This aromatic organic compound is a component of coal tar and serves as the parent structure for many more complex, naturally occurring and synthetic compounds. wikipedia.org The benzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. taylorandfrancis.com Its unique structure allows for a diverse range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antitumor properties. taylorandfrancis.comnih.gov
The benzofuran ring system is planar and possesses a unique electronic distribution due to the presence of the oxygen atom in the furan ring, which contributes lone pairs to the conjugated π-system. numberanalytics.com This electronic nature influences its chemical reactivity, making it a versatile building block for the synthesis of complex molecules. numberanalytics.com Benzofurans can undergo various chemical reactions, including electrophilic substitution, addition reactions, and coupling reactions. numberanalytics.com
Structural Significance of Benzofuran-5-ol (B79771) Scaffolds
The benzofuran-5-ol scaffold, a benzofuran core with a hydroxyl (-OH) group at the 5-position, is a key structural motif found in numerous biologically active compounds. lbp.worldresearchgate.net This specific arrangement is of significant interest to medicinal chemists. For instance, benzofuran-5-ol derivatives have demonstrated potent antifungal activities. nih.gov It is suggested that these compounds may be metabolized in fungi to form benzoquinone derivatives, which exhibit strong antifungal effects. researchgate.net
The hydroxyl group at the 5-position can act as a hydrogen bond donor and acceptor, influencing the molecule's interaction with biological targets. Furthermore, the position of substituents on the benzofuran ring, including the hydroxyl group, can significantly impact the biological activity of the resulting derivatives. nih.gov Research has shown that the presence and location of hydroxyl groups on the benzofuran scaffold are crucial for antibacterial activity. nih.gov
Importance of tert-Butyl Substitution in Organic Chemistry
The tert-butyl group, a bulky substituent with the formula (CH₃)₃C-, is a frequently used motif in organic and medicinal chemistry. nih.govresearchgate.net Its primary role is often to provide steric hindrance, or a "steric shield," which can enhance the stability of a compound by protecting reactive functional groups from chemical or enzymatic degradation. researchgate.nethyphadiscovery.com This steric bulk can also influence the conformation of molecules and affect the selectivity of chemical reactions. rsc.org
In medicinal chemistry, the incorporation of a tert-butyl group can modulate a compound's physicochemical properties, such as increasing lipophilicity (the ability to dissolve in fats and lipids). nih.govacs.org However, this increased lipophilicity can sometimes lead to undesirable pharmacokinetic properties, such as decreased metabolic stability. nih.gov Despite this, the tert-butyl group is present in a number of successful drugs. acs.org The unique properties of the tert-butyl group make it a valuable tool for chemists to fine-tune the characteristics of a molecule. researchgate.nethyphadiscovery.com
Rationale for Investigating Substituted Benzofuranols
The investigation of substituted benzofuranols, such as 4-(tert-Butyl)benzofuran-5-ol, is driven by the quest for new molecules with specific and enhanced biological activities. nih.govlbp.world By strategically adding different substituents to the benzofuranol core, chemists can systematically explore how these changes affect the molecule's properties and its interactions with biological systems. nih.gov
The combination of the benzofuran-5-ol scaffold with a tert-butyl group at the 4-position is a deliberate design choice. The benzofuran-5-ol moiety provides a platform with known biological potential, while the bulky tert-butyl group can influence the molecule's stability, lipophilicity, and how it fits into the active site of a biological target. nih.govnih.gov This systematic modification allows researchers to develop structure-activity relationships (SAR), which are crucial for the rational design of new therapeutic agents. nih.gov The diverse biological activities reported for various substituted benzofurans, including antifungal, antibacterial, and anti-inflammatory effects, provide a strong rationale for the continued synthesis and evaluation of novel derivatives like this compound. nih.govresearchgate.netbas.bg
Structure
3D Structure
Properties
CAS No. |
115483-15-3 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-tert-butyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C12H14O2/c1-12(2,3)11-8-6-7-14-10(8)5-4-9(11)13/h4-7,13H,1-3H3 |
InChI Key |
GIAVFPKZFUTDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC2=C1C=CO2)O |
Origin of Product |
United States |
Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl Benzofuran 5 Ol
X-ray Crystallography for Related Benzofuran (B130515) Derivatives
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For benzofuran derivatives, this method reveals critical details about their molecular geometry, conformation, and the non-covalent interactions that govern their packing in the crystal lattice.
The molecular architecture of benzofuran derivatives in the solid state is characterized by the near-planar benzofuran ring system and the spatial orientation of its substituents. Studies on various substituted benzofurans consistently show that the fused benzene (B151609) and furan (B31954) rings form an essentially planar unit. iucr.orgiucr.orgresearchgate.netnih.gov For instance, in 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran, the benzofuran unit is almost perfectly planar, with a root mean square (r.m.s.) deviation of only 0.015 Å. iucr.orgnih.gov Similarly, the benzofuran unit in 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran shows an even smaller r.m.s. deviation of 0.006 Å. iucr.org
The planarity of the molecular structure can be maintained or disrupted depending on the nature of the linking groups and substituents. In (2E)-1-(1-benzofuran-2-yl)-3-(2-bromophenyl)prop-2-en-1-one monohydrate, the benzofuran and bromophenyl rings are relatively coplanar, with a small dihedral angle of 10.60°, facilitated by the conjugated prop-2-en-1-one linker. nih.gov In contrast, the isoxazole (B147169) moiety in 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol adopts a shallow envelope conformation, demonstrating how non-aromatic linkers introduce puckering and non-planarity. researchgate.net
| Compound | Crystal System | Space Group | Key Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 3-(4-Bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran | Monoclinic | Pc | 89.29 (between benzofuran and 4-bromophenyl rings) | iucr.orgnih.gov |
| 2-Ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran | Monoclinic | P2₁/c | 82.45 (between benzofuran and 4-fluorophenyl rings) | iucr.org |
| 1-Benzofuran-2-carboxylic acid | Monoclinic | P2₁/n | Not Applicable (molecule is largely planar) | researchgate.net |
| 3-(4-Fluorophenylsulfinyl)-2,4,6,7-tetramethyl-1-benzofuran | Orthorhombic | Pna2₁ | 88.07 (between benzofuran and 4-fluorophenyl rings) | iucr.org |
| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | Monoclinic | P2₁/c | 87.19 (between isoxazole and benzofuran rings) | researchgate.net |
The crystal packing of benzofuran derivatives is stabilized by a network of diverse intermolecular interactions, which are crucial for the formation of their supramolecular structures. These interactions include various types of hydrogen bonds, π-π stacking, and other weaker contacts.
Hydrogen bonding is a predominant force in the crystal structures of benzofurans containing suitable functional groups. In derivatives with hydroxyl or amine groups, strong hydrogen bonds are common. For example, in 5-(1-benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol, molecules are linked by O—H⋯N hydrogen bonds, forming chains through the crystal. researchgate.net Weaker C—H⋯O hydrogen bonds are also frequently observed, linking molecules into chains or more complex two- and three-dimensional networks. iucr.orgiucr.orgnih.gov In some cases, C—H⋯N interactions also contribute to the stability of the crystal packing. mdpi.com
π-π stacking interactions between the aromatic rings of adjacent molecules are another key feature, although their presence and geometry are highly dependent on the molecular structure. nih.gov In the crystal structure of 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran, π–π interactions are observed between the furan rings of adjacent molecules, with an inter-centroid distance of 3.566 Å. iucr.org Similarly, 1-benzofuran-2-carboxylic acid exhibits π-π interactions with a centroid-centroid distance of 3.7160 Å, which helps form a one-dimensional zig-zag architecture. researchgate.net However, in some linear benzofuran derivatives with vinylene linkers, π-stacking is suppressed in favor of lateral contacts involving the benzofuran units. nih.govacs.org
Other, weaker interactions also play a significant role in defining the crystal structure. C—H⋯π hydrogen bonds, where a C-H bond interacts with the electron cloud of an aromatic ring, are observed in compounds like 3-(4-bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran. iucr.orgnih.gov This same compound also displays C—Br⋯π interactions, with a Br···π distance of 3.626 Å, which link the molecules into chains. iucr.orgnih.gov The collective effect of these varied intermolecular forces dictates the final, stable crystalline arrangement.
| Compound | Interaction Type | Geometric Details | Reference |
|---|---|---|---|
| 3-(4-Bromophenylsulfonyl)-2,5,6-trimethyl-1-benzofuran | C—H⋯π, C—Br⋯π | Br···Cg distance = 3.626 Å | iucr.orgnih.gov |
| 2-Ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran | C—H⋯O, π–π stacking | Inter-centroid distance = 3.566 Å | iucr.org |
| 1-Benzofuran-2-carboxylic acid | O—H⋯O, π–π stacking | Centroid-centroid distance = 3.7160 Å | researchgate.net |
| 3-(4-Fluorophenylsulfinyl)-2,4,6,7-tetramethyl-1-benzofuran | C—H⋯O, C—H⋯π | - | iucr.org |
| 5-(1-Benzofuran-2-yl)-3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-ol | O—H⋯N, C—H⋯O | Forms C(5) chains | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Tert Butyl Benzofuran 5 Ol
Chemical Transformations of the Benzofuran (B130515) Ring System
The benzofuran ring is an electron-rich system, making it susceptible to electrophilic attack, particularly on the furan (B31954) portion of the molecule. Conversely, nucleophilic substitution on the electron-rich ring is generally challenging unless facilitated by specific activating groups or catalytic systems.
Electrophilic aromatic substitution (EAS) on benzofurans can occur on either the furan ring or the benzene (B151609) ring. pixel-online.net The regioselectivity is determined by the stability of the resulting cationic intermediate (sigma complex). For the benzofuran core, electrophilic attack generally favors the C2 or C3 position on the furan ring. echemi.comstackexchange.com
In the case of 4-(tert-Butyl)benzofuran-5-ol, the benzene ring is highly activated by the strongly electron-donating hydroxyl group at the C5 position. Phenolic hydroxyl groups are powerful ortho-para directors. This directing effect would activate positions C4 and C6 for electrophilic attack. However, the C4 position is blocked by the tert-butyl group. Therefore, electrophilic substitution on the benzene ring is strongly directed to the C6 position.
The tert-butyl group itself is a weak activating group and an ortho-para director due to inductive effects and hyperconjugation. stackexchange.comucla.edu However, its directing influence is significantly weaker than that of the hydroxyl group. The primary role of the tert-butyl group in this context is steric hindrance, which further reinforces the unlikelihood of substitution at the C4 position. youtube.com
While the benzene ring is activated, the furan ring remains a likely site for electrophilic attack. Attack at the C2 position leads to a sigma complex where the positive charge is stabilized by the adjacent benzene ring, analogous to a benzylic carbocation. echemi.comstackexchange.com Attack at the C3 position allows the positive charge to be stabilized by the lone pair of electrons on the furan's oxygen atom. echemi.com The preferred site of attack (C2 vs. C3) can depend on the specific reaction conditions and the nature of the electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO₃, H₂SO₄ | 6-Nitro-4-(tert-butyl)benzofuran-5-ol | The powerful activating and directing effect of the C5-OH group favors substitution at the C6 position on the benzene ring. |
| Halogenation | Br₂, FeBr₃ | 6-Bromo-4-(tert-butyl)benzofuran-5-ol | Strong directing effect of the C5-OH group points to the C6 position. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl- or 3-Acyl-4-(tert-butyl)benzofuran-5-ol | Acylation often favors the electron-rich furan ring in benzofuran systems. echemi.com |
| Formylation | Vilsmeier-Haack (POCl₃, DMF) | 2-Formyl- or 3-Formyl-4-(tert-butyl)benzofuran-5-ol | Formylation typically occurs on the furan ring of benzofurans. echemi.com |
The electron-rich nature of the benzofuran ring system makes it generally unreactive towards nucleophilic aromatic substitution. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound.
However, the benzofuran ring can undergo ring-opening reactions under certain catalytic conditions, which involve a formal nucleophilic attack. For instance, nickel-catalyzed ring-opening reactions of benzofurans with silanes have been developed to produce ortho-functionalized phenols. acs.org These transformations proceed through a mechanism involving Ni-H insertion and β-O elimination to achieve C–O bond activation, rather than direct nucleophilic attack on the aromatic ring. acs.org Similar ring-opening silylations have also been achieved with copper catalysts. acs.org Applying such conditions to this compound could potentially lead to derivatives of 2-vinyl-5-(tert-butyl)benzene-1,4-diol.
Reactivity of the Hydroxyl Group at Position 5
The hydroxyl group at the C5 position behaves as a typical, albeit sterically hindered, phenol (B47542). It can undergo oxidation, esterification, and etherification reactions.
The phenolic hydroxyl group is susceptible to oxidation. The electrochemical oxidation of phenols is an irreversible process that typically involves the transfer of one electron and one proton to form a phenoxyl radical. uc.pt This radical is stabilized by delocalization of the unpaired electron into the aromatic ring. scispace.com
For this compound, oxidation would initially generate a phenoxyl radical at the C5 position. This reactive intermediate can then undergo several potential reaction pathways:
Dimerization: Two phenoxyl radicals can couple to form dimeric structures.
Further Oxidation: The radical can be further oxidized to form quinone-type species. The oxidation of para-substituted phenols can lead to the formation of benzoquinones. uc.ptnih.gov In this molecule, oxidation could potentially lead to a quinone methide or a related structure, which are known to be highly reactive. nih.gov
Reaction with other species: In the presence of other nucleophiles or radical species, the phenoxyl radical can be trapped to form various products.
The mechanism of oxidation can be influenced by the reaction conditions. For example, oxidation by copper complexes can proceed via a concerted proton/electron transfer (CPET) or a stepwise proton-transfer/electron-transfer (PTET) mechanism, depending on the electronic properties of the phenol. rsc.org Given the electron-donating nature of the benzofuran ring and the tert-butyl group, a concerted mechanism might be favored.
Table 2: Potential Oxidation Reactions of this compound
| Oxidizing Agent | Potential Reaction Type | Plausible Intermediate/Product | Mechanistic Notes |
| FeCl₃, K₃[Fe(CN)₆] | One-Electron Oxidation | Phenoxyl Radical | Formation of a resonance-stabilized radical. scispace.com |
| Electrochemical Oxidation | Anodic Oxidation | Phenoxyl Radical, Quinone derivatives | Involves direct electron transfer at the electrode surface. uc.ptnih.gov |
| Copper(II) Complexes | Catalytic Oxidation | Phenoxyl Radical | Can proceed via HAT, CPET, or PTET mechanisms. rsc.orgacs.org |
| Air/O₂ | Auto-oxidation | Quinone-like structures | Can be slow but is often catalyzed by trace metals. nih.gov |
The phenolic hydroxyl group can be readily converted into esters and ethers under standard synthetic conditions.
Esterification: This can be achieved by reacting this compound with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534). The reaction proceeds via nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.
Etherification: The most common method for ether synthesis is the Williamson ether synthesis, which involves deprotonation of the phenol with a strong base (e.g., NaH, K₂CO₃) to form the corresponding phenoxide ion. This potent nucleophile then displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the ether.
A significant factor in these reactions is the steric hindrance imposed by the adjacent tert-butyl group at the C4 position. This bulkiness can shield the hydroxyl group, potentially reducing the reaction rates for both esterification and etherification compared to a less hindered phenol. nih.gov The choice of reagents and reaction conditions may need to be adjusted to overcome this steric impediment.
Influence of the tert-Butyl Group on Reactivity and Selectivity
The tert-butyl group at the C4 position exerts a profound influence on the reactivity of this compound through a combination of electronic and steric effects.
Electronic Effects: The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect. stackexchange.com This effect slightly increases the electron density of the aromatic ring, making it marginally more reactive towards electrophilic attack than an unsubstituted ring. Thus, it acts as a weak activator for electrophilic aromatic substitution. stackexchange.com
Steric Effects: The most significant contribution of the tert-butyl group is its steric bulk. youtube.com This has several important consequences:
Directing Electrophilic Substitution: In electrophilic aromatic substitution on the benzene ring, the large size of the tert-butyl group effectively blocks the C4 position. While the hydroxyl group directs ortho and para, the ortho C4 position is sterically inaccessible. This reinforces the selectivity for substitution at the C6 position.
Hindering Reactions at C5-OH: The proximity of the bulky tert-butyl group to the C5-hydroxyl group creates a sterically hindered environment. This can decrease the rate of reactions involving the hydroxyl group, such as esterification, etherification, and oxidation, by impeding the approach of reagents. nih.gov
Table 3: Summary of the Influence of the tert-Butyl Group
| Effect | Description | Impact on Reactivity and Selectivity |
| Electronic | Weakly electron-donating (inductive effect). stackexchange.com | - Slightly activates the benzene ring for electrophilic aromatic substitution. - A minor effect compared to the C5-OH group. |
| Steric | Large and bulky, creating significant steric hindrance. youtube.com | - Blocks electrophilic attack at the C4 position. - Favors electrophilic substitution at the C6 position. - Hinders the approach of reagents to the C5-hydroxyl group, potentially slowing reaction rates. nih.gov |
Mechanistic Studies of Benzofuran Formation and Rearrangements
The formation of the benzofuran ring is a cornerstone of heterocyclic chemistry, with numerous strategies developed for its construction. These methods often involve intramolecular cyclization of ortho-substituted phenols. researchgate.net Mechanistic studies focus on understanding the precise sequence of bond formations and the intermediates that govern the reaction's outcome. Rearrangements, particularly those involving substituent migration, offer pathways to highly substituted benzofurans that may be otherwise difficult to synthesize. rsc.org
Photochemical methods provide a metal-free alternative for the synthesis of substituted benzofurans. These reactions proceed under mild conditions, initiated by the absorption of light. nih.govresearchgate.net A common photochemical route involves the reaction of chlorophenol derivatives with terminal alkynes. The proposed mechanism is initiated by the photo-induced cleavage of the carbon-chlorine bond, which leads to the formation of a highly reactive aryl cation intermediate. nih.govresearchgate.net This intermediate is then trapped by the alkyne, leading to a tandem sequence of aryl-C and C-O bond formations that culminates in the benzofuran ring system. nih.gov
Studies on the photochemical degradation of benzofuran-based diarylethenes have also revealed unusual structural rearrangements. These degradation pathways are influenced by the substitution pattern on the benzofuran heterocycle and can lead to the formation of novel products. rsc.org The mechanisms proposed for these transformations provide insight into the stability and reactivity of the benzofuran core under photochemical stress. rsc.org
Transition-metal catalysis is a powerful tool for synthesizing benzofuran derivatives, offering high efficiency and control over the reaction. nih.govacs.org Catalysts based on palladium, copper, nickel, and gold are widely employed. nih.govnih.gov
A representative example is the palladium and copper co-catalyzed Sonogashira coupling reaction between iodophenols and terminal alkynes. nih.govacs.org The catalytic cycle for this type of reaction is believed to proceed through several key steps.
Table 1: Proposed Catalytic Cycle for Palladium/Copper-Catalyzed Benzofuran Synthesis
| Step | Process | Description |
|---|---|---|
| 1 | Oxidative Addition | The active Pd(0) catalyst reacts with the iodophenol to form a Pd(II)-aryl intermediate. |
| 2 | Transmetalation | A copper acetylide, formed in situ from the terminal alkyne and a copper salt, transfers the alkyne group to the palladium center. |
| 3 | Reductive Elimination | The organic groups on the palladium complex are eliminated to form an o-alkynylphenol, regenerating the Pd(0) catalyst. |
This catalytic approach allows for the construction of the benzofuran nucleus through a sequence of C-C and C-O bond formations. researchgate.netnih.gov Other catalytic strategies involve the oxidative cyclization of o-alkenylphenols or charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements. rsc.orgnih.gov
The identification and characterization of reaction intermediates are crucial for understanding the mechanisms of benzofuran formation and rearrangement. These transient species dictate the reaction pathway and the structure of the final product.
In photochemical reactions , the primary intermediate is often a highly energetic species like an aryl cation . nih.govresearchgate.net The subsequent reactions of this cation determine the course of the benzofuran ring formation. In other photochemical processes, triplet excited states, which can be depicted as diradicals, are key intermediates that lead to rearrangements. msu.edu
In catalytic cycles , a variety of intermediates are involved. For instance, in a copper-catalyzed synthesis starting from o-hydroxy aldehydes, amines, and alkynes, an iminium ion is formed, which is then attacked by a copper acetylide intermediate. nih.govacs.org Subsequent intramolecular cyclization and isomerization of the resulting intermediate yield the benzofuran product. nih.gov Similarly, palladium-catalyzed reactions proceed through various organopalladium intermediates. acs.org
Charge-accelerated researchgate.netresearchgate.net-sigmatropic rearrangements, used to synthesize highly substituted benzofurans, proceed through dearomatized cationic intermediates . The migration of substituents occurs in these intermediates, leading to unusual and synthetically valuable product skeletons. rsc.org
Table 2: Key Intermediates in Benzofuran Synthesis and Rearrangement
| Intermediate Type | Associated Reaction Type | Role in Pathway | Source(s) |
|---|---|---|---|
| Aryl Cation | Photochemical Synthesis | Electrophilic species that initiates C-C and C-O bond formation. | nih.govresearchgate.net |
| Triplet State Diradical | Photochemical Rearrangement | Allows for bond reorganization and photo-isomerization. | msu.edu |
| Iminium Ion | Copper-Catalyzed Synthesis | Electrophilic intermediate attacked by a nucleophile. | nih.govacs.org |
| Copper Acetylide | Copper/Palladium-Catalyzed Synthesis | Nucleophilic alkyne source for coupling reactions. | nih.govacs.org |
| Pd(II)-Aryl Complex | Palladium-Catalyzed Synthesis | Key intermediate in cross-coupling cycles. | acs.org |
Understanding the formation and fate of these intermediates allows chemists to design new synthetic routes and control the outcome of reactions to produce complex benzofuran derivatives. rsc.orgacs.org
Advanced Synthetic Applications and Derivatization Strategies for 4 Tert Butyl Benzofuran 5 Ol
Use as a Chemical Building Block in Multistep Synthesis
The benzofuranol core is a privileged structure found in numerous natural products and pharmacologically active compounds. researchgate.net As a substituted phenol (B47542), 4-(tert-butyl)benzofuran-5-ol is an effective starting point for multistep synthetic sequences. The hydroxyl group can be readily converted into an ether or ester, or it can serve as a directing group for electrophilic substitution on the benzene (B151609) ring.
One common application is in the synthesis of more complex drug candidates. For instance, in the development of integrin inhibitors, benzofuran (B130515) cores are often used as bioisosteric replacements for indole (B1671886) rings. acs.org A typical synthetic sequence might involve the O-alkylation of the phenolic hydroxyl group with a haloalkanoate, followed by further elaboration of the ester chain. acs.org The tert-butyl group in the 4-position can influence the molecule's conformation and solubility, which are critical parameters in drug design.
Palladium-catalyzed cross-coupling reactions are instrumental in utilizing benzofuran building blocks. For example, a related intermediate, 2-(4-(tert-butyl)phenyl)benzofuran-6-carbaldehyde, can be synthesized via a Sonogashira coupling between 1-(tert-butyl)-4-ethynylbenzene and 3-hydroxy-4-iodobenzaldehyde. google.com This demonstrates how a substituted benzofuran aldehyde can be constructed, which then serves as a versatile handle for subsequent reactions like Knoevenagel condensations or Wittig reactions to build larger, more functionalized molecules. google.comrsc.org The strategic placement of the tert-butyl group can steer these reactions and prevent unwanted side reactions by providing steric hindrance.
Strategies for Further Functionalization of the Benzofuran Core
The benzofuran nucleus within this compound is amenable to a variety of functionalization reactions, allowing for the systematic modification of its electronic and steric properties. These modifications are crucial for fine-tuning the molecule for specific applications.
Electrophilic aromatic substitution is a primary strategy. Bromination, for instance, can be achieved selectively using reagents like N-bromosuccinimide (NBS). chinesechemsoc.org The position of substitution will be directed by the existing activating groups—the hydroxyl (or ether) and the furan (B31954) oxygen. The bulky tert-butyl group provides significant steric hindrance, which can enhance the regioselectivity of these reactions.
Transition metal-catalyzed cross-coupling reactions offer a powerful toolkit for introducing a wide array of substituents. Key methods applicable to the benzofuran scaffold include:
Suzuki Coupling: To form new carbon-carbon bonds with aryl or vinyl boronic acids.
Heck Coupling: For the arylation or vinylation of the benzofuran ring. rsc.org
Sonogashira Coupling: To introduce alkyne functionalities, which are themselves versatile intermediates for further transformations. researchgate.netrsc.org
Buchwald-Hartwig Amination: For the introduction of nitrogen-based substituents.
These reactions typically require prior conversion of a C-H bond on the benzofuran ring to a C-Halogen or C-Triflate bond to serve as the coupling handle. The hydroxyl group at the 5-position can be easily converted to a triflate, providing a reactive site for such coupling reactions.
| Reaction Type | Reagent/Catalyst System | Purpose | Potential Site of Functionalization |
|---|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | Protect the hydroxyl group; Introduce functional side chains. | 5-OH group |
| Bromination | N-Bromosuccinimide (NBS) | Introduce a bromine atom for subsequent cross-coupling. | Positions 2, 3, 6, or 7 |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI, Base | Introduce alkyne groups to build conjugated systems. google.com | Halogenated or triflated positions |
| Suzuki Coupling | Pd(OAc)₂, Ligand, Base | Introduce aryl or vinyl groups to extend the scaffold. | Halogenated or triflated positions |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl₃) | Introduce a ketone functionality. google.com | Position 6 or 7 |
Preparation of Conjugated Systems Incorporating the this compound Moiety
The benzofuran moiety is an electron-rich heterocyclic system that can be incorporated into larger π-conjugated structures for applications in materials science, such as organic light-emitting diodes (OLEDs) and sensors. The this compound scaffold can serve as the core or as a pendant group in these systems.
The synthesis of such conjugated molecules typically relies on iterative cross-coupling reactions. For example, a di-halogenated derivative of this compound could be subjected to sequential Sonogashira or Suzuki couplings to attach aromatic or heteroaromatic units. rsc.org The reaction of 1,3,5-tris(4-halophenyl)benzenes with thiophene-2-boronic acid showcases a strategy to create star-shaped molecules, a concept applicable to benzofuran building blocks. rsc.org
A specific synthetic route could involve:
Dihalogenation: Introduction of two bromine or iodine atoms onto the benzofuran core at positions such as 2 and 6.
Coupling Reaction: A palladium-catalyzed reaction, such as a Suzuki coupling with an arylboronic acid or a Sonogashira coupling with a terminal alkyne, to extend the conjugation. google.com For instance, coupling with phenylboronic acid would attach phenyl rings, creating a terphenyl-like system with a central benzofuran unit.
The tert-butyl group plays a crucial role in these materials by enhancing their solubility in organic solvents, which is vital for solution-based processing. Furthermore, its steric bulk can disrupt intermolecular packing in the solid state, which can prevent fluorescence quenching and improve the performance of optoelectronic devices.
Design and Synthesis of Novel Benzofuran Scaffolds for Chemical Property Modulation
The rational design of novel scaffolds based on this compound allows for the fine-tuning of chemical properties for specific functions, particularly in medicinal chemistry. A notable example is the development of novel antioxidants designed to inhibit the oxidation of low-density lipoprotein (LDL), a key event in atherosclerosis. nih.gov
In one such study, a series of 4,6-di-tert-butyl-2,3-dihydro-5-benzofuranols were designed and synthesized to improve upon the antioxidant properties of vitamin E. nih.gov Although this work focuses on the dihydrobenzofuran analogue, the design principles are directly relevant. The core scaffold contains two bulky tert-butyl groups flanking a phenolic hydroxyl group, which is the active antioxidant moiety. This steric hindrance is designed to protect the phenol from unwanted reactions while allowing it to trap radical species.
To modulate the compound's pharmacokinetic properties, researchers synthesized a series of derivatives by introducing various alkyl chains at the 2-position of the dihydrobenzofuran ring. nih.gov This strategy aimed to increase the compound's affinity for LDL particles.
| Compound Name | Substitution at 2-position | Key Property Modulated | Reported Finding |
|---|---|---|---|
| BO-653 | Two pentyl groups | Lipophilicity and LDL affinity | Showed the highest concentration in plasma and LDL fraction. nih.gov |
| - | Two methyl groups | Lipophilicity | Used as a baseline for comparison of lipophilicity. |
| - | Two butyl groups | Lipophilicity | Intermediate lipophilicity and LDL affinity. |
This work exemplifies how the this compound core structure can be systematically modified. By adding or changing substituents at specific positions, new scaffolds can be created where chemical properties like lipophilicity, stability, and biological target affinity are precisely modulated to achieve a desired therapeutic or functional outcome. nih.gov
Future Research Perspectives in 4 Tert Butyl Benzofuran 5 Ol Chemistry
Development of More Efficient and Sustainable Synthetic Routes
While numerous methods exist for the synthesis of the benzofuran (B130515) core, the development of more efficient and environmentally benign routes remains a significant area of research. mdpi.commanchester.ac.uk Traditional methods often require harsh reaction conditions, the use of transition metals, and pre-functionalization of starting materials, which can be inefficient and generate significant waste. manchester.ac.uk
Future research will likely focus on the following areas to improve the synthesis of 4-(tert-Butyl)benzofuran-5-ol and its analogs:
Catalyst Innovation: The exploration of novel catalysts is paramount. This includes the development of more active and selective transition-metal catalysts, as well as metal-free catalytic systems. mdpi.comacs.org For instance, recent advancements have seen the use of copper, palladium, nickel, and rhodium catalysts in various benzofuran syntheses. acs.orgnih.gov Iron-based biocatalysts are also emerging as a promising and sustainable alternative. rochester.edu
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to organic synthesis. Future synthetic strategies will likely prioritize the use of renewable starting materials, such as those derived from lignin, and environmentally friendly solvents like water or polyethylene (B3416737) glycol (PEG). researchgate.netchemrevlett.com One-pot reactions and cascade sequences that minimize purification steps and reduce solvent usage will also be a key focus. nih.gov
Novel Cyclization Strategies: Research into new intramolecular and intermolecular cyclization methods to form the benzofuran ring is ongoing. mdpi.com This includes exploring radical cyclizations, visible-light-mediated catalysis, and domino reactions that allow for the construction of complex benzofuran structures in a single step. mdpi.comnih.gov A recent breakthrough involves a modular synthesis method that produces diverse, highly substituted benzofurans through substituent migration from readily available starting materials. tus.ac.jp
| Synthetic Approach | Catalyst/Reagent | Key Features | Reference |
| Transition-Metal Catalysis | Pd, Cu, Ni, Rh | High efficiency and selectivity for various bond formations. | acs.orgnih.gov |
| Biocatalysis | Engineered Myoglobins | High diastereo- and enantioselectivity, environmentally friendly. | rochester.edunih.gov |
| Metal-Free Synthesis | Eaton's Reagent | Mild conditions, good yields from readily available starting materials. | researchgate.net |
| Visible-Light Catalysis | Photoredox Catalysts | Utilizes light energy to drive reactions, often under mild conditions. | nih.gov |
| Modular Synthesis | Trifluoroacetic Anhydride | Allows for the synthesis of diverse and highly substituted benzofurans. | tus.ac.jp |
Deeper Mechanistic Understanding of Complex Transformations
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient transformations. For complex reactions involving the this compound scaffold, several areas warrant further investigation.
Future research in this area will likely involve:
In-situ Spectroscopic Studies: Techniques such as NMR, IR, and mass spectrometry can be used to identify and characterize reaction intermediates and transition states, providing direct evidence for proposed mechanisms.
Kinetic Analysis: Detailed kinetic studies can help to elucidate the rate-determining steps of a reaction and provide insights into the roles of catalysts and reagents.
Isotope Labeling Studies: The use of isotopically labeled starting materials can be a powerful tool for tracking the movement of atoms throughout a reaction, confirming bond-breaking and bond-forming events. For example, deuterium (B1214612) labeling has been used to study palladium-catalyzed benzofuran synthesis. mdpi.com
A deeper understanding of mechanisms, such as the interrupted Pummerer-type process in the formation of benzofurans from benzothiophenes and phenols, or the charge-accelerated nih.govnih.gov-sigmatropic rearrangement in rhenium-catalyzed reactions, can lead to the development of more controlled and selective synthetic methods. mdpi.commanchester.ac.uk
Advanced Computational Predictions for Novel Chemical Reactivity
Computational chemistry has become an indispensable tool in modern organic synthesis, allowing for the prediction of reactivity and the rational design of new reactions. mdpi.com Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and reactivity of molecules like this compound. sciforum.net
Future computational research will likely focus on:
Reactivity Indices: The calculation of global and local reactivity descriptors, such as chemical potential, hardness, electrophilicity, and Fukui functions, can help to predict the most reactive sites in a molecule and its likely behavior in different types of reactions. mdpi.comsciforum.net These parameters can effectively predict the outcomes of electrophilic substitution and other reactions. acs.org
Transition State Modeling: The computational modeling of transition states can provide valuable information about the energy barriers of different reaction pathways, allowing for the prediction of reaction feasibility and selectivity. This has been successfully applied to understand the stereochemical outcomes of biocatalytic cyclopropanation reactions of benzofurans. rochester.edunih.gov
Virtual Screening: Computational methods can be used to screen large libraries of potential reactants and catalysts to identify promising candidates for new reactions, accelerating the discovery process.
| Computational Method | Application | Key Insights | Reference |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation. | Reliable prediction of geometries, energies, and reactivity of benzofused heterocycles. | sciforum.net |
| Conceptual DFT | Calculation of reactivity indices (Fukui functions, etc.). | Identification of reactive sites for electrophilic attack and prediction of reaction outcomes. | acs.org |
| Transition State Modeling | Elucidation of reaction pathways and stereoselectivity. | Understanding the role of catalysts in controlling the stereochemical outcome of reactions. | rochester.edunih.gov |
Exploration of Functional Material Applications Based on the Scaffold
The unique photophysical and electronic properties of the benzofuran ring system make it an attractive building block for the development of novel functional materials. numberanalytics.com While research in this area is still emerging, the this compound scaffold holds significant promise.
Future research into the material applications of this scaffold will likely explore:
Organic Electronics: Benzofuran-based compounds have shown potential for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com The tert-butyl and hydroxyl groups on the this compound scaffold could be strategically modified to tune the electronic properties and solid-state packing of the resulting materials, potentially leading to improved device performance. Research on benzofuranvinyl-substituted benzene (B151609) derivatives has shown that the degree of branching can significantly impact their optoelectronic properties and crystal packing. rsc.org
Fluorescent Probes and Dyes: The inherent fluorescence of many benzofuran derivatives could be harnessed for applications in bio-imaging and sensing. The hydroxyl group of this compound provides a convenient handle for attaching recognition elements for specific analytes.
Polymers and Advanced Materials: Incorporation of the this compound unit into polymer backbones could lead to materials with unique thermal, mechanical, and optical properties. These materials could find applications in areas such as flexible electronics and advanced coatings. numberanalytics.comrsc.org
| Material Application | Relevant Properties of Benzofuran Scaffold | Potential Advantages of this compound | Reference |
| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yields, tunable emission wavelengths. | The substituent groups can be modified to fine-tune emission color and efficiency. | numberanalytics.com |
| Organic Photovoltaics (OPVs) | High charge carrier mobility and conductivity. | The scaffold can be incorporated into donor or acceptor materials to optimize energy levels. | numberanalytics.com |
| Fluorescent Probes | Sensitivity of fluorescence to the local environment. | The hydroxyl group allows for conjugation to biomolecules or other sensing moieties. | tus.ac.jp |
Q & A
What are the optimal synthetic routes for 4-(tert-Butyl)benzofuran-5-ol, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step process:
- Step 1: Protection of the hydroxyl group using tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions to prevent unwanted side reactions .
- Step 2: Friedel-Crafts alkylation to introduce the tert-butyl group, employing AlCl₃ as a catalyst at 0–5°C to minimize byproducts .
- Step 3: Deprotection of the hydroxyl group using tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) .
Critical Variables:
- Temperature: Lower temperatures (<10°C) during alkylation reduce carbocation rearrangements.
- Catalyst Purity: Anhydrous AlCl₃ ensures efficient tert-butyl group incorporation.
- Yield Optimization: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >85% purity .
Which analytical techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identifies aromatic protons (δ 6.8–7.2 ppm) and tert-butyl protons (δ 1.3 ppm, singlet) .
- ¹³C NMR: Confirms benzofuran carbons (δ 110–160 ppm) and tert-butyl carbon (δ 28–30 ppm) .
- High-Performance Liquid Chromatography (HPLC):
- Reversed-phase C18 column (acetonitrile/water, 70:30) detects impurities <0.5% .
- Mass Spectrometry (HRMS):
- ESI-HRMS validates the molecular ion [M+H]⁺ at m/z 219.1125 (calculated: 219.1128) .
How does the tert-butyl substituent influence the compound’s reactivity in cross-coupling reactions?
Answer:
The tert-butyl group:
- Steric Hindrance: Limits electrophilic substitution at the 4-position, directing reactivity to the 5-hydroxyl group .
- Electronic Effects: Electron-donating tert-butyl group stabilizes the benzofuran ring, enhancing regioselectivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) .
Example Protocol:
- Suzuki Coupling: Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 equiv), DMF/H₂O (3:1), 80°C, 12h. Isolate via extraction (ethyl acetate) and recrystallization (ethanol) .
What methodologies are used to assess the antioxidant activity of this compound?
Answer:
- DPPH Assay:
- Prepare 0.1 mM DPPH in methanol.
- Incubate with compound (10–100 µM) for 30 min.
- Measure absorbance at 517 nm; IC₅₀ values <20 µM indicate potent activity .
- FRAP Assay:
- Mix compound with FeCl₃-TPTZ reagent.
- Measure absorbance at 593 nm; compare to ascorbic acid standards .
Key Finding: The hydroxyl group at C5 is critical for radical scavenging, while the tert-butyl group enhances lipid solubility for membrane penetration .
How can structure-activity relationship (SAR) studies optimize bioactivity in benzofuran analogs?
Answer:
SAR Design:
- Variable Substituents: Compare tert-butyl, methyl, and halogen groups at C4.
- Assays: Test antimicrobial (MIC against S. aureus) and anticancer (MTT assay on HeLa cells) activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
